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molecular formula C13H19ClN2O2S B8667630 1-Chloro-2-[4-(4-methylphenylsulfonyl)piperazin-1-yl]ethane

1-Chloro-2-[4-(4-methylphenylsulfonyl)piperazin-1-yl]ethane

Cat. No. B8667630
M. Wt: 302.82 g/mol
InChI Key: YJYPDRJTQMJMKK-UHFFFAOYSA-N
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Patent
US03943135

Procedure details

After refluxing for 72 hours a reaction mixture consisting of 60 g (0.25 mol) of p-toluenesulfonylpiperazine (III), 41 ml (0.5 mol) of 1-bromo-2-chloroethane and 35 ml (0.25 mol) of triethylamine in 1 liter of benzene, the solution was filtered and white needle crystal were obtained from the filtrate. N-β-chloroethyl-N'-p-toluenesulfonylpiperazine 61 g (yield: 79%) was obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([S:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.Br[CH2:18][CH2:19][Cl:20].[CH2:21](N(CC)CC)C>C1C=CC=CC=1>[Cl:20][CH2:19][CH2:18][N:13]1[CH2:12][CH2:11][N:10]([S:7]([C:2]2[CH:1]=[CH:6][C:5]([CH3:21])=[CH:4][CH:3]=2)(=[O:8])=[O:9])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N1CCNCC1)C
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 72 hours a reaction mixture
Duration
72 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
white needle crystal were obtained from the filtrate

Outcomes

Product
Name
Type
product
Smiles
ClCCN1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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